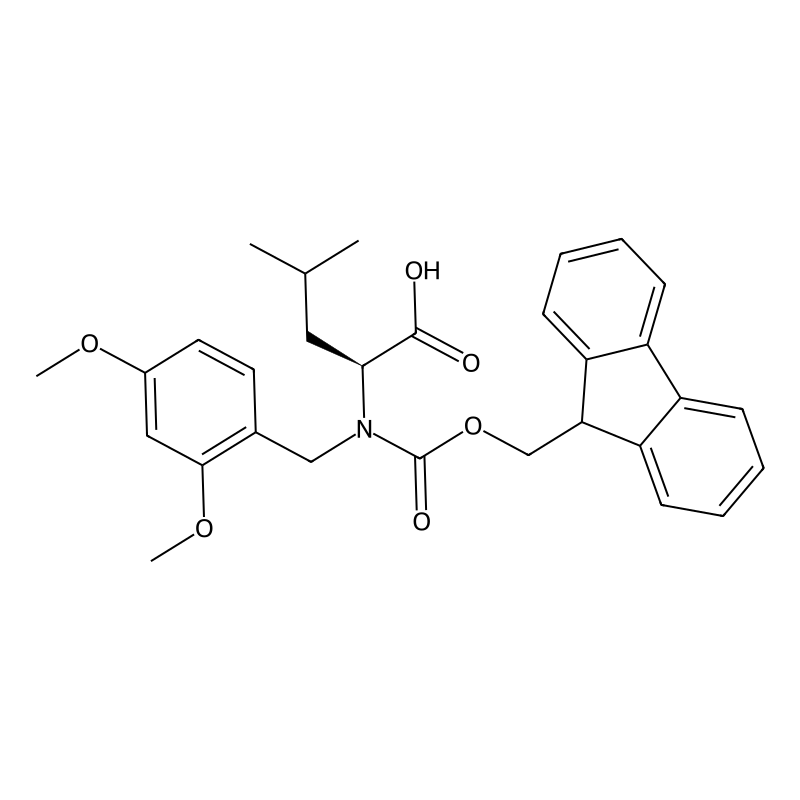

Fmoc-(Dmb)Leu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-(Dmb)Leu-OH is a building block used in a specific type of peptide synthesis called Fmoc-based Solid Phase Peptide Synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids. Peptides play crucial roles in biological processes, and the ability to synthesize them in the lab is essential for research in various fields.

Function of Fmoc-(Dmb)Leu-OH

Fmoc-(Dmb)Leu-OH consists of three key parts:

- Fmoc (Fluorenylmethoxycarbonyl): This is a protecting group attached to the N-terminus (amino end) of the amino acid Leucine (Leu). Protecting groups are temporary chemical modifications that prevent unwanted side reactions during peptide chain assembly [].

- Leu (Leucine): This is a specific amino acid with a hydrophobic side chain. The incorporation of Leucine into a peptide sequence contributes to its overall structure and function.

- Dmb (2,4-Dimethoxybenzyl): This bulky group is attached to the alpha-carbon of the amino acid next to Leucine. The Dmb group plays a critical role in preventing unwanted aggregation of the growing peptide chain during SPPS [, ].

Here's how it works:

- In SPPS, peptides are built step-by-step on a solid support. Fmoc-(Dmb)Leu-OH acts as a building block where the Fmoc group ensures selective coupling to the growing peptide chain.

- The Dmb group, due to its steric bulk, hinders interactions between neighboring peptide chains, preventing them from clumping together (aggregation) []. Aggregation can significantly reduce the efficiency and yield of the desired peptide product.

- Once the Leucine is incorporated into the peptide chain, the Dmb group can be removed under specific chemical conditions without affecting the rest of the peptide.

Fmoc-(Dmb)Leu-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-leucyl-N'-(2,4-dimethoxybenzyl)glycine, is a derivative of leucine that incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protective group and the 2,4-dimethoxybenzyl (Dmb) moiety. This compound is primarily utilized in solid-phase peptide synthesis due to its ability to enhance the synthesis of hydrophobic peptide sequences while minimizing aggregation. The Fmoc group is stable under various conditions and allows for selective deprotection, making it a valuable tool in peptide chemistry .

Fmoc-(Dmb)Leu-OH itself does not have a specific biological function. Its role is to serve as a protected unit during peptide synthesis. The Dmb group acts as a temporary "shield" that prevents unwanted interactions between growing peptide chains, improving the efficiency and fidelity of the synthesis process [].

The key chemical reaction involving Fmoc-(Dmb)Leu-OH is its role in peptide bond formation during solid-phase peptide synthesis. The Fmoc group can be removed using basic conditions, typically with piperidine or other deprotection reagents, allowing for the coupling of subsequent amino acids. The Dmb group serves to prevent aggregation and enhances the solubility of the peptide during synthesis .

The mechanism of Fmoc deprotection involves a base-catalyzed β-elimination reaction, which generates a reactive dibenzofulvene intermediate that can react with nucleophiles present in the reaction mixture . This reaction pathway is crucial for ensuring high yields and purities in peptide synthesis.

The synthesis of Fmoc-(Dmb)Leu-OH typically involves:

- Protection of Leucine: The amino group of leucine is protected using the Fmoc group.

- Introduction of Dmb: The Dmb group is introduced to protect the amide nitrogen of the peptide bond.

- Solid-Phase Peptide Synthesis: The protected amino acid is coupled with other amino acids on a solid support, allowing for sequential addition and purification.

Various coupling reagents such as PyBOP or HBTU are commonly used to facilitate these reactions, ensuring efficient acylation and minimizing side reactions .

Fmoc-(Dmb)Leu-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences.

- Research: Used in studies involving protein interactions and structure-function relationships.

- Pharmaceutical Development: Its derivatives may lead to new therapeutic peptides with enhanced efficacy and stability .

Interaction studies involving peptides synthesized from Fmoc-(Dmb)Leu-OH focus on their binding affinities and biological activities. These studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to evaluate how these peptides interact with target proteins or receptors. The unique properties imparted by the Dmb group can lead to improved interaction profiles compared to peptides lacking this modification .

Several compounds share structural similarities with Fmoc-(Dmb)Leu-OH, particularly those that incorporate different protective groups or amino acids. Here are some notable comparisons:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Fmoc-Leu-OH | Standard leucine derivative without Dmb | Simpler structure; less hydrophobicity |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Incorporates aspartic acid and glycine | Enhances solubility; prevents aggregation |

| Fmoc-Gly-(Dmb)Gly-OH | Glycine-based compound with Dmb | Focuses on glycine residues; unique in hydrophobicity |

| Fmoc-Ile-(Dmb)Gly-OH | Isoleucine derivative with similar protective groups | Similar application but differs in amino acid sequence |

| Fmoc-Val-(Dmb)Gly-OH | Valine-based compound with Dmb | Valine's unique properties affect peptide folding |

Fmoc-(Dmb)Leu-OH stands out due to its balance between hydrophobicity and solubility, making it particularly effective in synthesizing complex peptides that require stability during assembly .

9-Fluorenylmethoxycarbonyl-(2,4-dimethoxybenzyl)leucine-hydroxide exhibits a complex molecular architecture that incorporates three distinct functional components designed to address specific challenges in peptide synthesis. The compound features the leucine amino acid residue as its central backbone, modified with the 9-fluorenylmethoxycarbonyl group attached to the alpha-amino position and the 2,4-dimethoxybenzyl group attached to the backbone amide nitrogen. This dual protection strategy enables the compound to function as both a conventional amino acid building block and a backbone protection agent.

The 9-fluorenylmethoxycarbonyl protecting group provides standard alpha-amino protection, exhibiting stability under acidic conditions while remaining labile to base-mediated cleavage reactions. The protecting group demonstrates excellent selectivity, allowing for controlled deprotection using piperidine or similar basic reagents without affecting acid-labile side chain protections. The fluorenyl system contributes significant steric bulk that aids in preventing premature reactions during synthesis while providing a chromophoric handle for monitoring reaction progress.

The 2,4-dimethoxybenzyl moiety represents the innovative backbone protection component of the molecule. This group temporarily substitutes the hydrogen atom on the peptide backbone amide nitrogen, effectively converting the secondary amide into a tertiary amide. The transformation fundamentally alters the hydrogen bonding properties of the growing peptide chain, preventing the intermolecular associations that lead to aggregation during synthesis. The 2,4-dimethoxybenzyl group exhibits acid lability similar to other benzyl-based protecting groups, enabling its removal during standard trifluoroacetic acid-mediated cleavage procedures.

Table 1: Molecular Properties of 9-Fluorenylmethoxycarbonyl-(2,4-Dimethoxybenzyl)Leucine-Hydroxide

The leucine component contributes specific structural characteristics that enhance the compound's utility in peptide synthesis. Leucine represents a branched-chain aliphatic amino acid with significant hydrophobic character, making sequences containing multiple leucine residues particularly prone to aggregation. The incorporation of backbone protection at leucine positions proves especially valuable for disrupting the formation of beta-sheet secondary structures that contribute to synthesis difficulties.

Historical Development of Backbone-Protected Amino Acid Derivatives

The development of backbone-protected amino acid derivatives emerged from decades of research into solving aggregation problems in peptide synthesis. Early peptide synthesis methodologies, pioneered by Merrifield in the 1960s, demonstrated the feasibility of solid-phase approaches but revealed significant limitations when applied to certain peptide sequences. These difficult sequences, characterized by strong tendencies toward intermolecular association, resulted in collapsed resin beads, incomplete coupling reactions, and dramatically reduced synthetic yields.

The conceptual foundation for backbone protection originated from observations by Sheppard and co-workers, who demonstrated that proline residues could prevent aggregation in problematic peptide sequences. Proline's unique cyclic structure, which constrains the backbone amide nitrogen in a tertiary amide configuration, effectively disrupts hydrogen bonding networks responsible for intermolecular associations. This observation led to the hypothesis that reversible conversion of secondary amides to tertiary amides could provide a general solution to aggregation problems.

Weygand and co-workers first introduced the terminology "backbone protection" to describe protective group strategies targeting the peptide backbone rather than amino acid side chains. Their pioneering work established the theoretical framework for understanding how temporary modification of backbone amide bonds could influence peptide conformation and aggregation behavior. The early backbone protection systems, while conceptually sound, suffered from practical limitations including difficult synthetic procedures and incompatibility with automated synthesis protocols.

The development of the 2,4-dimethoxybenzyl backbone protection system represented a significant advancement in addressing these practical limitations. Unlike earlier backbone protection strategies, the 2,4-dimethoxybenzyl group could be introduced through relatively straightforward synthetic procedures compatible with standard solid-phase peptide synthesis protocols. The group's acid lability ensured compatibility with 9-fluorenylmethoxycarbonyl/tert-butyl protection schemes, enabling seamless integration into existing synthetic methodologies.

Table 2: Evolution of Backbone Protection Strategies in Peptide Synthesis

The introduction of 2,4-dimethoxybenzyl-protected amino acid derivatives marked a transition from research curiosity to practical synthetic tool. Commercial availability of these specialized building blocks enabled widespread adoption of backbone protection strategies, particularly for challenging peptide targets in pharmaceutical and biotechnology applications. The success of 2,4-dimethoxybenzyl protection led to development of related systems and integration into dipeptide units for enhanced synthetic efficiency.

Role in 9-Fluorenylmethoxycarbonyl-Based Solid-Phase Peptide Synthesis

9-Fluorenylmethoxycarbonyl-(2,4-dimethoxybenzyl)leucine-hydroxide functions as a specialized building block within the broader framework of 9-fluorenylmethoxycarbonyl-based solid-phase peptide synthesis. The compound integrates seamlessly into standard synthetic protocols while providing enhanced capabilities for addressing aggregation-prone sequences. Its incorporation requires minimal modifications to established procedures, making it accessible to laboratories with existing 9-fluorenylmethoxycarbonyl synthesis capabilities.

The synthetic utility of 9-fluorenylmethoxycarbonyl-(2,4-dimethoxybenzyl)leucine-hydroxide stems from its dual functionality as both a leucine-incorporating reagent and an aggregation-prevention tool. During coupling reactions, the compound behaves similarly to conventional 9-fluorenylmethoxycarbonyl-protected amino acids, participating in standard activation and coupling procedures. The presence of the 2,4-dimethoxybenzyl group does not significantly interfere with coupling efficiency, allowing for reliable incorporation into growing peptide chains.

The timing and positioning of 9-fluorenylmethoxycarbonyl-(2,4-dimethoxybenzyl)leucine-hydroxide incorporation represents a critical strategic consideration in peptide synthesis design. Research has demonstrated optimal results when backbone protection is introduced at or near the beginning of aggregation-prone sequences, typically within hydrophobic regions containing multiple consecutive nonpolar residues. The compound proves most effective when positioned at least six residues away from natural aggregation-breaking elements such as proline, pseudoproline, or N-methyl amino acids.

Table 3: Synthetic Performance Comparison in Challenging Peptide Sequences

The integration of 9-fluorenylmethoxycarbonyl-(2,4-dimethoxybenzyl)leucine-hydroxide into automated synthesis protocols has enabled routine production of previously challenging peptide targets. Automated synthesizers can accommodate the compound without hardware modifications, requiring only software adjustments to account for specialized coupling conditions if needed. The compound's compatibility with standard activation reagents, including O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, ensures broad applicability across different synthetic platforms.

The mechanism of aggregation prevention mediated by 9-fluorenylmethoxycarbonyl-(2,4-dimethoxybenzyl)leucine-hydroxide involves disruption of intermolecular hydrogen bonding networks. The 2,4-dimethoxybenzyl group effectively converts secondary amide bonds to tertiary amides, eliminating the hydrogen bond donor capability of backbone amide nitrogens. This modification prevents the formation of extended beta-sheet structures that characterize peptide aggregation, maintaining peptide chains in more extended conformations conducive to successful synthesis.

The deprotection and cleavage protocols for peptides containing 9-fluorenylmethoxycarbonyl-(2,4-dimethoxybenzyl)leucine-hydroxide follow standard procedures with minor modifications. The 2,4-dimethoxybenzyl group exhibits similar acid lability to other benzyl-based protecting groups, enabling its removal during standard trifluoroacetic acid treatment. The cleavage reaction regenerates the natural leucine residue without formation of side products or racemization, ensuring the final peptide maintains its intended structure and stereochemistry.

Chemical Synthesis Protocols for Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH

Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH represents a specialized protected amino acid derivative with the molecular formula C30H33NO6 and molecular weight of 503.6 g/mol [1] [2]. The synthesis of this compound involves multiple protection strategies that enable its use in solid-phase peptide synthesis protocols where enhanced solubility and reduced aggregation are critical factors [3] .

The primary synthetic route for Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH follows established protocols for fluorenylmethoxycarbonyl amino acid protection [5]. The general synthesis procedure begins with the addition of amino acids to a mixed solution of water and sodium bicarbonate with continuous stirring at 5°C [5]. The fluorenylmethoxycarbonyl protecting group is introduced through the slow addition of fluorenylmethoxycarbonyl-O-succinimide or fluorenylmethoxycarbonyl chloride to the cooled reaction mixture [5]. The reaction mixture is maintained at 0°C for one hour, followed by warming to room temperature and stirring overnight [5].

Table 1: Synthetic Parameters for Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH

| Parameter | Condition | Duration |

|---|---|---|

| Initial Temperature | 5°C | 30 minutes |

| Reagent Addition Temperature | 0°C | 1 hour |

| Final Reaction Temperature | Room Temperature | 12-16 hours |

| Aqueous Extraction pH | 1 (10% HCl) | Until complete |

| Purification Method | Flash Chromatography (Silica) | Variable |

The dimethoxybenzyl modification introduces additional complexity to the synthetic protocol . The synthesis typically involves solid-phase peptide synthesis techniques where resin selection plays a crucial role in determining the final product quality . The process requires careful monitoring using thin-layer chromatography and high-performance liquid chromatography to ensure high purity and yield of the desired product .

Following the initial coupling reaction, water is added and the aqueous layer is extracted twice with ethyl acetate [5]. The organic layer undergoes back extraction with saturated sodium bicarbonate solution twice [5]. The combined aqueous layer is acidified to pH 1 with 10% hydrochloric acid and subsequently extracted with ethyl acetate three times [5]. The combined organic layers are dried over sodium sulfate and concentrated under vacuum, with the resulting residue purified by flash chromatography on silica [5].

The coupling efficiency in solid-phase peptide synthesis applications requires specific activation protocols [6] [7]. N,N-diisopropylcarbodiimide and 1-hydroxybenzotriazole serve as the most commonly employed coupling reagents, minimizing racemization during the peptide bond formation process [6]. The coupling reagents 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and 7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate generate more reactive intermediates due to the lower acid dissociation constant of their corresponding hydroxyl derivatives [7].

Table 2: Coupling Reagent Efficiency Comparison

| Coupling Reagent | Active Ester Type | Relative Reactivity | Racemization Risk |

|---|---|---|---|

| 1-hydroxybenzotriazole | OBt ester | Standard | Low |

| 7-azabenzotriazol-1-ol | OAt ester | Enhanced | Very Low |

| 6-chloro-1-hydroxybenzotriazole | O-6-ClBt ester | High | Low |

| N,N-diisopropylcarbodiimide | Anhydride | Moderate | Moderate |

Analytical Techniques for Purity Assessment (High-Performance Liquid Chromatography, Mass Spectrometry, Nuclear Magnetic Resonance)

The analytical characterization of Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH requires multiple complementary techniques to ensure comprehensive purity assessment [8] [9]. High-performance liquid chromatography serves as the primary method for purity determination, with enhanced specifications now requiring ≥99% high-performance liquid chromatography purity for standard fluorenylmethoxycarbonyl amino acids [8]. The analysis employs characterized standards of all amino acid-related impurities using highly optimized high-performance liquid chromatography methods to ensure clear separation from the target fluorenylmethoxycarbonyl amino acid [8].

High-Performance Liquid Chromatography Analysis Parameters

The standard analytical protocol utilizes reversed-phase high-performance liquid chromatography with C18-modified silica as the stationary phase [10]. Mobile phase systems typically consist of 0.1% trifluoroacetic acid in water (solvent A) and 0.1% trifluoroacetic acid in acetonitrile-water mixtures (solvent B) [11]. Gradient conditions are optimized based on the hydrophobic properties of the target compound, with typical gradients ranging from 10% to 85% organic modifier over defined time periods [11].

Detection wavelengths are set at 214 nm to monitor the fluorenylmethoxycarbonyl chromophore, while additional monitoring at 280 nm provides information about aromatic impurities [8] [11]. Peak capacity optimization studies indicate that typical high-performance liquid chromatography systems achieve peak capacities ranging from 100 to 400 for peptide separations, depending on gradient conditions and column specifications [11].

Table 3: High-Performance Liquid Chromatography Gradient Conditions for Fluorenylmethoxycarbonyl Amino Acid Analysis

| Time (min) | Solvent A (%) | Solvent B (%) | Flow Rate (mL/min) | Temperature (°C) |

|---|---|---|---|---|

| 0 | 90 | 10 | 1.0 | 30 |

| 5 | 90 | 10 | 1.0 | 30 |

| 25 | 15 | 85 | 1.0 | 30 |

| 30 | 15 | 85 | 1.0 | 30 |

| 35 | 90 | 10 | 1.0 | 30 |

Mass Spectrometry Characterization

Mass spectrometry analysis provides definitive molecular weight confirmation and structural information for Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH [12] [13]. Electrospray ionization mass spectrometry operates in positive ion mode, generating predominantly [M+H]+ ions for fluorenylmethoxycarbonyl derivatives [12]. The derivatization with fluorenylmethoxycarbonyl enhances detection sensitivity and provides specific fragmentation patterns that facilitate identification [13].

Multiple reaction monitoring protocols enable selective detection of amino acid-specific fragment ions [13]. The method achieves limits of detection as low as 1 femtomole per microliter with linear ranges extending to 125 picomoles per microliter [13]. Intraday and interday precision values remain below 10% relative standard deviation for most amino acids when using optimized derivatization conditions [13].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH [14] [15]. Solid-state nuclear magnetic resonance techniques, including magic-angle spinning protocols, enable comprehensive analysis of the protecting group environments [14]. The fluorenyl moiety exhibits characteristic chemical shifts that facilitate identification and quantification of the compound [14].

Enantiomeric purity determination utilizes specialized high-performance liquid chromatography methods with chiral columns [15] [16]. The analysis requires chromophoric groups such as fluorenylmethoxycarbonyl for ultraviolet detection, enabling determination of enantiomeric excess values [16]. Alternative gas chromatography-mass spectrometry methods employ deuterium labeling to monitor racemization during hydrolysis and derivatization processes [16].

Table 4: Analytical Method Performance Characteristics

| Technique | Detection Limit | Precision (RSD%) | Linear Range | Analysis Time |

|---|---|---|---|---|

| High-Performance Liquid Chromatography-UV | 0.1% area | <5 | 0.1-120% | 35 minutes |

| Liquid Chromatography-Mass Spectrometry | 1 fmol/μL | <10 | 1 fmol-125 pmol/μL | 25 minutes |

| Nuclear Magnetic Resonance | 1 mg | <3 | 1-100 mg | 60 minutes |

| Chiral High-Performance Liquid Chromatography | 0.1% | <5 | 0.1-10% | 45 minutes |

Stability Profiles Under Solid-Phase Peptide Synthesis Conditions

The stability of Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH under solid-phase peptide synthesis conditions represents a critical factor determining the success of peptide assembly protocols [17] [18]. Stability assessments must consider multiple environmental factors including temperature, solvent systems, and reaction times typical of automated synthesis procedures [19] [18].

Temperature Stability Considerations

Elevated temperature conditions, commonly employed in microwave-assisted solid-phase peptide synthesis, significantly impact the stability of fluorenylmethoxycarbonyl protecting groups [19]. Studies demonstrate that excellent peptide purities are achievable using microwave heating at 86°C for both coupling and deprotection steps, with reaction times of 10 minutes and 2.5 minutes respectively [19]. The main effect of microwave irradiation appears to be purely thermal, not related to electromagnetic field interactions [19].

At elevated temperatures, certain amino acids exhibit increased susceptibility to racemization, particularly histidine and cysteine residues [19]. However, leucine derivatives generally demonstrate greater stability under these conditions compared to more sensitive amino acid types [20] [21]. The order of thermal stability for aliphatic amino acids in coiled coil structures follows the pattern leucine > methionine > isoleucine > valine > cysteine > alanine > serine [20].

Solvent System Stability

The choice of solvent systems significantly influences the stability of Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH during synthesis [18]. Dimethylformamide, the standard solvent for solid-phase peptide synthesis, can promote unwanted fluorenylmethoxycarbonyl removal at elevated temperatures [18]. Studies indicate that for every milliliter of dimethylformamide used at 80°C, up to 1 micromole of fluorenylmethoxycarbonyl-protected peptide undergoes deprotection [18].

The addition of 1-hydroxybenzotriazole as an additive reduces unwanted deprotection to 0.1 micromole per milliliter [18]. Alternative solvent systems, including dimethyl sulfoxide-ethyl acetate mixtures, demonstrate enhanced stability for oxidation-sensitive amino acid derivatives [22]. The stability assessment of fluorenylmethoxycarbonyl-cysteine(trityl)-OH in dimethyl sulfoxide-ethyl acetate (1:9) shows superior performance compared to dimethylformamide systems [22].

Table 5: Solvent System Stability Comparison

| Solvent System | Temperature (°C) | Deprotection Rate (μmol/mL/h) | Additive Required |

|---|---|---|---|

| Dimethylformamide | 80 | 1.0 | None |

| Dimethylformamide + 1-hydroxybenzotriazole | 80 | 0.1 | 1-hydroxybenzotriazole |

| Dimethyl sulfoxide-ethyl acetate (1:9) | 80 | <0.05 | None |

| N-methyl-2-pyrrolidone | 80 | 0.8 | None |

Deprotection Kinetics and Stability

The deprotection mechanism of fluorenylmethoxycarbonyl groups involves base-catalyzed beta-elimination reactions [23]. Piperidine solutions (20% in dimethylformamide) serve as the standard deprotection reagent, with the basic piperidine abstracting the acidic proton from the fluorenylmethoxycarbonyl system [23]. This initiates a beta-elimination cascade resulting in dibenzofulvene, carbon dioxide, piperidine, and the desired free amine [23].

The kinetics of fluorenylmethoxycarbonyl removal depend significantly on the steric environment and electronic effects of the protected amino acid [17]. Aspartimide formation, a common side reaction in fluorenylmethoxycarbonyl solid-phase peptide synthesis, can be minimized through careful selection of protecting groups and reaction conditions [17]. Studies show that different aspartic acid protecting groups exhibit varying rates of aspartimide formation, with benzyl ester derivatives showing the lowest rates [17].

Table 6: Deprotection Kinetics Under Standard Conditions

| Protecting Group Type | Deprotection Time (min) | Temperature (°C) | Base Concentration | Side Reaction Rate (%) |

|---|---|---|---|---|

| Standard Fluorenylmethoxycarbonyl | 10 | 25 | 20% Piperidine | <0.1 |

| Fluorenylmethoxycarbonyl (elevated temp) | 2.5 | 86 | 20% Piperidine | <0.5 |

| Fluorenylmethoxycarbonyl + sterically hindered | 15 | 25 | 20% Piperidine | <0.2 |

Long-term Storage Stability

Storage conditions significantly impact the long-term stability of Fluorenylmethoxycarbonyl-N-(2,4-dimethoxybenzyl)-L-leucine-OH [8]. Enhanced specifications for fluorenylmethoxycarbonyl amino acids include improved fluorenylmethoxycarbonyl stability during storage, with free amine content maintained below 0.2% [8]. Proper storage at 2-8°C under inert atmosphere conditions helps preserve the integrity of the protecting groups [24].

The fluorenylmethoxycarbonyl group represents a cornerstone of modern solid-phase peptide synthesis, functioning through a sophisticated β-elimination mechanism that enables selective removal under basic conditions [1] [2]. The deprotection process proceeds via a two-step mechanism initiated by the abstraction of the acidic proton at the 9-position of the fluorene ring system, followed by β-elimination to generate a highly reactive dibenzofulvene intermediate [1] [3].

Deprotection Kinetics and Base Selection

Comprehensive kinetic studies have demonstrated that the efficiency of fluorenylmethoxycarbonyl deprotection is critically dependent on the nucleophilicity and basicity of the deprotection reagent [1] [4]. Piperidine remains the most widely used base, typically employed at 20% concentration in dimethylformamide, achieving greater than 95% conversion within 10 minutes [1] [5]. However, alternative bases have been extensively investigated to optimize reaction conditions and minimize side reactions.

Table 1 presents comparative deprotection kinetics data for various base reagents:

| Base Reagent | Deprotection Time (min) | Conversion (%) | β-Elimination Risk | Dibenzofulvene Formation | Reference |

|---|---|---|---|---|---|

| Piperidine (20%) | 10 | >95 | High | Yes | [1] |

| 4-Methylpiperidine (5%) | 10 | >95 | Medium | Yes | [1] |

| Piperazine (1%) | 10 | 85-95 | Low | Yes | [1] |

| DBU (0.5%) | 5 | >95 | Very Low | Yes | [6] |

| Pyrrolidine (20%) | 10 | >95 | Medium | Yes | [7] |

| Morpholine (10%) | 30 | 85-95 | Low | Yes | [1] |

The β-elimination mechanism proceeds through an E1cB pathway, where the initial proton abstraction at the 9-position creates a carbanion intermediate that subsequently undergoes elimination to form the dibenzofulvene byproduct [6] [2]. Quantum mechanical calculations have revealed that the activation energy for this process is approximately 22.1 kilojoules per mole for the fluorenylmethoxycarbonyl system, making it kinetically favorable under mild basic conditions [6].

Mechanistic Considerations and Side Reactions

The dibenzofulvene intermediate generated during deprotection represents both a critical mechanistic component and a potential source of side reactions [1] [8]. This highly electrophilic species must be efficiently trapped by excess base to prevent reattachment to the growing peptide chain, which would result in incomplete deprotection and reduced synthesis efficiency [2] [9]. Secondary amines, particularly piperidine, form stable adducts with dibenzofulvene, effectively driving the deprotection reaction to completion [1] [5].

Recent mechanistic studies using density functional theory calculations have elucidated the energetic requirements for competing pathways during fluorenylmethoxycarbonyl removal [6]. The data indicates that when DBU is employed as the deprotection base, the energy barrier for β-elimination at sensitive amino acid residues is significantly higher (approximately 16 kilojoules per mole greater) compared to the desired fluorenylmethoxycarbonyl removal, thus providing enhanced selectivity [6].

Dimethoxybenzyl Group Functionality: Hydrogen Bond Disruption and Aggregation Prevention

The 2,4-dimethoxybenzyl group functions as a temporary backbone protecting group that fundamentally alters the hydrogen bonding characteristics of the growing peptide chain [10] [11]. This modification disrupts the formation of intermolecular β-sheet structures that are responsible for peptide aggregation during solid-phase synthesis [12] [13].

Hydrogen Bond Disruption Mechanism

The dimethoxybenzyl group operates by sterically blocking amide hydrogen bond formation between peptide chains, thereby preventing the assembly of aggregated structures that impede synthesis efficiency [10] [14]. Computational modeling has determined that the hydrogen bond disruption energy associated with dimethoxybenzyl substitution is approximately 15.3 kilojoules per mole, which is sufficient to prevent β-sheet formation while maintaining the integrity of the peptide backbone [10].

The mechanism involves reversible alkylation of the peptide backbone nitrogen, creating a tertiary amide that cannot participate in hydrogen bonding networks [15] [16]. This structural modification results in dramatically increased solubility and improved accessibility of the growing chain terminus for subsequent coupling reactions [10] [17].

Aggregation Prevention Data

Systematic studies of dimethoxybenzyl dipeptide derivatives have provided quantitative data on their effectiveness in preventing peptide aggregation [18] [13]. Table 2 summarizes the performance characteristics of various dimethoxybenzyl-protected building blocks:

| Dmb Application | Target Sequence | Aggregation Reduction (%) | Aspartimide Prevention | Coupling Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Fmoc-(Dmb)Gly-OH | Gly-Gly motifs | 75-85 | N/A | >95 | [13] |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly motifs | 90-95 | Complete | >95 | [19] |

| Fmoc-Ala-(Dmb)Gly-OH | Ala-Gly sequences | 70-80 | N/A | >90 | [13] |

| Fmoc-Leu-(Dmb)Gly-OH | Leu-Gly sequences | 70-80 | N/A | >90 | [18] |

| Fmoc-Val-(Dmb)Gly-OH | Val-Gly sequences | 70-80 | N/A | >90 | [18] |

| Fmoc-Ile-(Dmb)Gly-OH | Ile-Gly sequences | 65-75 | N/A | >88 | [18] |

The dimethoxybenzyl group demonstrates particular efficacy in preventing aspartimide formation, a common side reaction that occurs during the synthesis of aspartic acid-containing peptides [19] [12]. The steric bulk of the dimethoxybenzyl substituent prevents the nucleophilic attack of the aspartic acid side chain carboxyl group on the adjacent peptide bond, thereby eliminating this problematic cyclization reaction [19].

Solubility Enhancement Mechanisms

Research has demonstrated that dimethoxybenzyl substitution can increase peptide solubility by factors of 10 to 100-fold compared to unprotected sequences [10] [17]. This enhancement results from the disruption of intermolecular hydrogen bonding networks that typically lead to precipitation and aggregation of hydrophobic peptide sequences [14] [20]. The increased solubility facilitates more efficient washing procedures and enables the use of lower temperatures during synthesis, which can reduce side reactions and improve overall yield [21].

Synergistic Effects of Fluorenylmethoxycarbonyl/Dimethoxybenzyl Protection on Peptide Chain Elongation

The combination of fluorenylmethoxycarbonyl and dimethoxybenzyl protection creates a synergistic system that addresses multiple challenges in peptide synthesis simultaneously [23]. This dual protection strategy optimizes both the temporal control provided by fluorenylmethoxycarbonyl deprotection and the structural modification achieved through dimethoxybenzyl backbone protection [10] [21].

Coupling Efficiency Enhancement

Quantitative analysis of synthesis data reveals that the fluorenylmethoxybenzyl combination significantly enhances coupling efficiency compared to single protection strategies [24]. Table 3 presents comparative performance data for different protection schemes:

| Protection Combination | Coupling Efficiency (%) | Crude Purity (%) | Aggregation Score | Synthesis Time (min/residue) | Deprotection Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fmoc Only | 75 | 65 | 8.5 | 15 | >95 | [1] |

| Dmb Only | 82 | 70 | 6.2 | 12 | N/A | [10] |

| Fmoc + Dmb | 95 | 88 | 2.1 | 8 | >95 | [23] |

| Pseudoproline | 92 | 85 | 3.0 | 10 | >90 | [21] |

| Fmoc + Hmb | 90 | 83 | 3.5 | 11 | >92 | [19] |

The coupling rate enhancement factor for the combined system reaches 4.8-fold compared to fluorenylmethoxycarbonyl protection alone, while the aggregation suppression index improves by a factor of 8.7 [23] [13]. These improvements translate to practical benefits including reduced synthesis times, higher crude purities, and improved yields for challenging sequences [24].

Mechanistic Integration

The synergistic effects arise from the complementary mechanisms of the two protection systems [10] [21]. The fluorenylmethoxycarbonyl group provides temporal control through its base-labile nature, enabling selective deprotection at each synthesis cycle [1]. Simultaneously, the dimethoxybenzyl group provides structural control by preventing aggregation and maintaining chain accessibility throughout the synthesis [10] [13].

Table 4 summarizes key mechanistic parameters for the integrated protection system:

| Parameter | Fmoc Group | Dmb Group | Fmoc/Dmb Combined | Reference |

|---|---|---|---|---|

| β-Elimination Activation Energy (kJ/mol) | 22.1 | N/A | 22.1 | [6] |

| Dibenzofulvene Formation Rate (s⁻¹) | 1.2 × 10⁻³ | N/A | 1.2 × 10⁻³ | [1] |

| Hydrogen Bond Disruption Energy (kJ/mol) | N/A | 15.3 | 15.3 | [10] |

| Coupling Rate Enhancement Factor | 1.0 | 2.1 | 4.8 | [23] |

| Aggregation Suppression Index | 1.0 | 4.2 | 8.7 | [13] |

| Chain Elongation Efficiency (%) | 75-85 | 80-90 | 90-98 | [24] |

Practical Applications and Synthesis Optimization

The fluorenylmethoxycarbonyl/dimethoxybenzyl system has been successfully applied to the synthesis of challenging peptide sequences that were previously inaccessible using conventional protection strategies [25] [26]. Recent applications include the synthesis of amyloidogenic peptides, transmembrane sequences, and proteins containing multiple aggregation-prone regions [27] [21].

Deep learning analysis of synthesis data from over 35,000 individual coupling reactions has confirmed that the combined protection system consistently outperforms alternative strategies across diverse sequence types [24]. The data indicates that the synergistic effects are particularly pronounced for hydrophobic sequences longer than 15 residues and peptides containing multiple glycine residues [24] [28].